molecular formula C16H16N4 B11852017 N4-(2-Ethylphenyl)quinazoline-4,6-diamine

N4-(2-Ethylphenyl)quinazoline-4,6-diamine

Cat. No.: B11852017
M. Wt: 264.32 g/mol
InChI Key: UDCJFLSGNALCEQ-UHFFFAOYSA-N
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Description

N4-(2-Ethylphenyl)quinazoline-4,6-diamine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Ethylphenyl)quinazoline-4,6-diamine typically involves the structural modification of the quinazoline core. One common method includes the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further modifications . Specific reaction conditions, such as temperature and solvents, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(2-Ethylphenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with enhanced or modified biological activities. These derivatives can be further studied for their potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

N4-(2-Ethylphenyl)quinazoline-4,6-diamine is unique due to its specific substitution pattern, which contributes to its potent biological activity. Its ability to inhibit mitochondrial complex I with high specificity sets it apart from other quinazoline derivatives .

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

4-N-(2-ethylphenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C16H16N4/c1-2-11-5-3-4-6-14(11)20-16-13-9-12(17)7-8-15(13)18-10-19-16/h3-10H,2,17H2,1H3,(H,18,19,20)

InChI Key

UDCJFLSGNALCEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

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